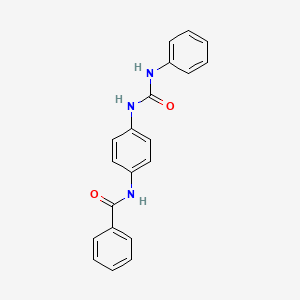

Sirtuin-1 inhibitor 1

Description

The exact mass of the compound N-{4-[(anilinocarbonyl)amino]phenyl}benzamide is 331.132076794 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(phenylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1-14H,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEASWMAWUWRMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sirtuin-1 (SIRT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sirtuin-1 (SIRT1)

Sirtuin-1 (SIRT1) is a highly conserved, NAD⁺-dependent protein deacetylase belonging to the class III histone deacetylase (HDAC) family.[1] It plays a critical role in a wide array of cellular processes, including the regulation of gene expression, DNA repair, metabolism, inflammation, and cellular stress responses.[2] By removing acetyl groups from lysine residues on both histone and non-histone protein substrates, SIRT1 acts as a crucial sensor of the cell's metabolic state, linking cellular energy levels (via NAD⁺ availability) to adaptive transcriptional and functional outputs.[2][3] Given its central role in cellular homeostasis, the modulation of SIRT1 activity through small-molecule inhibitors has emerged as a significant therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[1]

The Core Catalytic Mechanism of SIRT1

The deacetylase activity of SIRT1 is fundamentally dependent on nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate. The reaction proceeds through a unique two-step mechanism. First, the acetylated lysine residue of a substrate protein performs a nucleophilic attack on the C1' of the NAD⁺ ribose moiety. This step results in the cleavage of the bond between nicotinamide and ribose, releasing nicotinamide and forming a covalent ADP-ribose-peptidyl intermediate. The subsequent step involves the formation of 2'-O-acetyl-ADP-ribose and the release of the deacetylated protein substrate.[3][4] This NAD⁺-dependent mechanism makes SIRT1 activity intrinsically linked to the cell's metabolic status.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sirtuin-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of Sirtuin-1 (SIRT1) inhibitors. SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase, has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][2][3] This document details the key inhibitory compounds, their mechanisms of action, the experimental protocols for their identification and characterization, and the signaling pathways they modulate.

Discovery of SIRT1 Inhibitors

The journey to discover SIRT1 inhibitors began with the understanding of sirtuins' role in cellular processes like aging, transcription, and stress resistance.[4] Initial efforts in modulating sirtuin activity focused on activators, spurred by the discovery of resveratrol's effects. However, the recognition that SIRT1 is overexpressed in certain cancers and contributes to neurodegenerative pathologies shifted focus towards developing potent and selective inhibitors.[2][5]

High-throughput screening (HTS) of chemical libraries has been a primary method for identifying novel SIRT1 inhibitors.[4][6] These screens often utilize fluorogenic assays that measure the deacetylase activity of recombinant SIRT1.

Key SIRT1 Inhibitors

A number of SIRT1 inhibitors have been identified, ranging from naturally occurring compounds to synthetic small molecules. These inhibitors vary in their potency and selectivity.

Selisistat (EX-527)

Selisistat is one of the most potent and selective SIRT1 inhibitors discovered to date.[4][6] It was identified through a high-throughput screen and subsequent structure-activity relationship (SAR) studies.[6] Selisistat has been investigated in clinical trials for the treatment of Huntington's disease.[1][7]

Cambinol and Sirtinol

Cambinol and Sirtinol are earlier-generation sirtuin inhibitors that exhibit activity against both SIRT1 and SIRT2.[2] While they lack the selectivity of newer compounds, they have been valuable tools for studying the biological roles of sirtuins.

Tenovin-6

Tenovin-6 is another dual inhibitor of SIRT1 and SIRT2 that has shown anti-cancer properties.[2][5]

Quantitative Data on SIRT1 Inhibitors

The potency of SIRT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for key SIRT1 inhibitors.

| Inhibitor | IC50 (nM) | Selectivity | Mechanism of Action | Reference |

| Selisistat (EX-527) | 38-98 | >200-fold for SIRT1 over SIRT2/SIRT3 | Uncompetitive with respect to NAD+ | [4][6] |

| Cambinol | ~50,000 | Non-selective (SIRT1/SIRT2) | Not specified | [2] |

| Sirtinol | ~131,000 | Non-selective (SIRT1/SIRT2) | Not specified | [2] |

| Tenovin-6 | Not specified | Dual SIRT1/SIRT2 inhibitor | Not specified | [2] |

Experimental Protocols

The identification and characterization of SIRT1 inhibitors rely on a variety of robust experimental assays.

SIRT1 Inhibitor Screening Assay (Fluorometric)

This is a common method for high-throughput screening of SIRT1 inhibitors.

Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore and a quencher. In the presence of SIRT1 and its co-substrate NAD+, the acetyl group is removed. A developer solution then cleaves the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. Inhibitors of SIRT1 will prevent this deacetylation, leading to a decrease in fluorescence.[8][9]

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant SIRT1 enzyme, NAD+ solution, fluorogenic substrate, and developer solution as per the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the test compound (potential inhibitor).

-

Initiation: Start the reaction by adding the NAD+ and the fluorogenic substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 350-380/440-460 nm).[8][10]

-

Data Analysis: Calculate the percent inhibition by comparing the fluorescence of wells with the test compound to control wells (with and without enzyme).

Workflow Diagram:

Caption: Workflow for a fluorometric SIRT1 inhibitor screening assay.

FRET-Based SIRT1 Screening Assay

Förster Resonance Energy Transfer (FRET) assays provide another sensitive method for detecting SIRT1 activity.

Principle: This assay uses a peptide substrate labeled with a FRET pair (a donor fluorophore and an acceptor quencher). When the substrate is intact, the proximity of the quencher dampens the donor's fluorescence. Upon deacetylation by SIRT1 and subsequent cleavage by a developer, the donor and quencher are separated, leading to an increase in fluorescence.[9]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant SIRT1, NAD+, and the FRET-labeled substrate in an appropriate buffer.

-

Compound Addition: Add the test compounds to the reaction mixture.

-

Incubation: Incubate the reaction at a constant temperature.

-

Development: Add a developer solution that specifically cleaves the deacetylated substrate.

-

Fluorescence Reading: Measure the fluorescence of the donor fluorophore. An increase in fluorescence indicates SIRT1 activity, while a lack of increase suggests inhibition.

SIRT1 Signaling Pathways

SIRT1 is a crucial regulator of numerous cellular processes through its deacetylation of both histone and non-histone proteins.[1][11] Understanding the signaling pathways in which SIRT1 is involved is critical for elucidating the mechanism of action of its inhibitors.

p53 Pathway

SIRT1 can deacetylate the tumor suppressor protein p53, leading to its inactivation and degradation. This promotes cell survival and can contribute to cancer development.[8] SIRT1 inhibitors can, therefore, restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.

NF-κB Pathway

The transcription factor NF-κB plays a key role in inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing inflammation.[12][13] The role of SIRT1 inhibitors in this pathway is context-dependent and can either promote or inhibit inflammation depending on the cellular environment.

PGC-1α and Metabolic Pathways

SIRT1 is a key regulator of metabolism. It can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis and function.[12][14] This pathway is central to SIRT1's role in glucose homeostasis and fatty acid oxidation.[14] Inhibiting SIRT1 can impact these metabolic processes.

Signaling Pathway Diagram:

Caption: Key signaling pathways modulated by SIRT1 and its inhibitors.

Conclusion and Future Directions

The discovery and development of SIRT1 inhibitors have opened new avenues for therapeutic intervention in a variety of diseases. Potent and selective inhibitors like Selisistat have shown promise in preclinical and clinical studies. Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and exploring their efficacy in a broader range of clinical indications. Combination therapies using SIRT1 inhibitors with other targeted agents may also represent a promising strategy, particularly in cancer treatment.[5] As our understanding of the complex biology of sirtuins continues to grow, so too will the opportunities for innovative drug discovery in this field.

References

- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]

- 5. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. caymanchem.com [caymanchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Impact of Sirtuin-1 Inhibition on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Sirtuin-1 (SIRT1) inhibitors on gene expression. SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase, plays a pivotal role in regulating a wide array of cellular processes through the deacetylation of both histone and non-histone proteins.[1] Its inhibition has emerged as a significant area of research, with implications for various therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases. This document provides a comprehensive overview of the molecular mechanisms, key signaling pathways affected, quantitative gene expression data, and detailed experimental protocols relevant to the study of SIRT1 inhibitors.

Core Mechanism of SIRT1 and its Inhibition

SIRT1 modulates gene expression primarily through two mechanisms:

-

Histone Deacetylation: By removing acetyl groups from histones, particularly H4K16 and H3K9, SIRT1 promotes a more condensed chromatin structure, leading to transcriptional repression of specific genes.[1][2]

-

Non-Histone Protein Deacetylation: SIRT1 targets a multitude of transcription factors and co-regulators, altering their activity and influencing the expression of their downstream target genes. This can result in either gene activation or repression, depending on the specific protein and cellular context.[2][3]

SIRT1 inhibitors are small molecules that interfere with the catalytic activity of the SIRT1 enzyme.[4] Prominent examples include EX-527 (also known as Selisistat) and nicotinamide (NAM), a naturally occurring B vitamin and a product of the SIRT1 enzymatic reaction.[5][6] These inhibitors typically function by competing with the NAD+ co-substrate or by binding to other sites on the enzyme, thereby preventing the deacetylation of its targets.[4]

Quantitative Analysis of Gene Expression Changes

The inhibition of SIRT1 leads to significant alterations in the transcriptome. The following tables summarize quantitative data from studies utilizing SIRT1 inhibitors, showcasing the fold changes in the expression of key target genes across different signaling pathways.

Table 1: Effects of EX-527 (Selisistat) on Gene Expression

| Target Gene | Signaling Pathway | Cell Type/Model | Fold Change (vs. Control) | Reference |

| p21 (CDKN1A) | p53 | Human Papillomavirus (HPV)+ cancer cells | Increased | [4] |

| BAX | p53 | Chronic Myeloid Leukemia (CML) CD34+ cells | Increased | [7] |

| PUMA (BBC3) | p53 | Chronic Myeloid Leukemia (CML) CD34+ cells | Increased | [7] |

| Ndn (Necdin) | p53 | Chronic Myeloid Leukemia (CML) CD34+ cells | Increased | [7] |

| IL-1β | NF-κB | RAW264.7 macrophages (high glucose) | Increased | [8] |

| TNF-α | NF-κB | RAW264.7 macrophages (high glucose) | Slightly Increased | [8] |

| cFLIP (CFLAR) | Apoptosis | T-cell leukemia cells | Decreased | [9] |

Table 2: Effects of Nicotinamide (NAM) on Gene Expression

| Target Gene | Signaling Pathway | Cell Type/Model | Fold Change (vs. Control) | Reference |

| TNF-α | NF-κB | RAW264.7 and BV2 cells (LPS-stimulated) | Decreased | [10] |

| IL-6 | NF-κB | RAW264.7 and BV2 cells (LPS-stimulated) | Decreased | [10] |

| iNOS (NOS2) | NF-κB | Ischemic brain | Decreased | [10] |

| PGC-1α (PPARGC1A) | Metabolism | C2C12 myotubes | No significant effect on basal expression | [5] |

| UCP3 | Metabolism | C2C12 myotubes | Increased basal expression | [5] |

Key Signaling Pathways Modulated by SIRT1 Inhibition

The following sections detail the major signaling pathways affected by SIRT1 inhibitors, accompanied by diagrams generated using the DOT language to visualize these complex interactions.

p53 Signaling Pathway

SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382, which inhibits its transcriptional activity and promotes its degradation.[11] Inhibition of SIRT1 leads to the hyperacetylation of p53, enhancing its stability and transcriptional activity. This results in the upregulation of p53 target genes involved in cell cycle arrest, apoptosis, and senescence, such as p21 (CDKN1A), BAX, and PUMA.[7][11]

NF-κB Signaling Pathway

SIRT1 can deacetylate the RelA/p65 subunit of the NF-κB complex at lysine 310, which suppresses its transcriptional activity.[9] Inhibition of SIRT1, therefore, can lead to increased acetylation and activation of NF-κB, resulting in the enhanced expression of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[8][12] However, in some contexts, SIRT1 inhibition has been shown to have anti-inflammatory effects, suggesting a complex and cell-type-specific regulation.[10]

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. SIRT1 activates PGC-1α through deacetylation, leading to the increased expression of genes involved in mitochondrial function, such as TFAM, NRF1, and UCP2.[5][13] Inhibition of SIRT1 can, therefore, lead to a decrease in the expression of these genes, potentially impairing mitochondrial biogenesis and function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of SIRT1 inhibitors on gene expression.

SIRT1 Enzymatic Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of SIRT1 and assess the potency of inhibitors like EX-527.

Materials:

-

Recombinant human SIRT1 enzyme

-

SIRT1 inhibitor (e.g., EX-527)

-

Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to p53 residues 379-382, acetylated at Lys382 and coupled to a fluorophore)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to release the fluorophore)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the SIRT1 inhibitor (e.g., EX-527) in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the SIRT1 inhibitor dilutions, and the recombinant SIRT1 enzyme. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.

Western Blot for Acetylated p53

This protocol details the detection of changes in p53 acetylation at lysine 382 following treatment with a SIRT1 inhibitor.

Materials:

-

Cell culture reagents

-

SIRT1 inhibitor (e.g., EX-527)

-

DNA damaging agent (e.g., etoposide, optional, to induce p53)

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with the SIRT1 inhibitor for the specified time. Co-treatment with a DNA damaging agent can be performed to increase p53 levels.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total p53 and a loading control to normalize the results.

Chromatin Immunoprecipitation (ChIP) for SIRT1 Occupancy

This protocol describes how to perform a ChIP experiment to determine if SIRT1 directly binds to the promoter region of a target gene.

Materials:

-

Cell culture reagents

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

Sonicator

-

ChIP-grade anti-SIRT1 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the gene promoter of interest and a negative control region

Procedure:

-

Treat cells as required and cross-link proteins to DNA with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the anti-SIRT1 antibody or control IgG.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific to the target gene promoter to quantify the amount of enriched DNA. Express the results as a percentage of the input DNA.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for investigating the effects of SIRT1 inhibitors.

Experimental Workflow for Assessing SIRT1 Inhibitor Efficacy

This diagram outlines the steps to evaluate the impact of a SIRT1 inhibitor on a specific signaling pathway.

Logical Relationship: SIRT1 Inhibition to Gene Expression Changes

This diagram illustrates the logical flow from SIRT1 inhibition to the resulting changes in gene expression.

References

- 1. An integrated RNA‐Seq and network study reveals the effect of nicotinamide on adrenal androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 negatively regulates amyloid-beta-induced inflammation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 negatively regulates amyloid-beta-induced inflammation via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EX527, a sirtuins 1 inhibitor, sensitizes T-cell leukemia to death receptor-mediated apoptosis by downregulating cellular FLICE inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fold-change of nuclear NF-κB determines TNF-induced transcription in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT1 Regulates Mitochondrial Damage in N2a Cells Treated with the Prion Protein Fragment 106–126 via PGC-1α-TFAM-Mediated Mitochondrial Biogenesis [mdpi.com]

The Core Biochemical Pathways Modulated by Sirtuin-1 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin-1 (SIRT1), an NAD+-dependent protein deacetylase, is a pivotal regulator of cellular metabolism, stress responses, and longevity. Its activity is intrinsically linked to the cellular energy state, making it a critical sensor in maintaining homeostasis. The burgeoning interest in SIRT1 as a therapeutic target has led to the development of numerous small-molecule inhibitors. Understanding the intricate network of biochemical pathways affected by SIRT1 inhibition is paramount for the development of novel therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the core signaling pathways modulated by the pharmacological or genetic inhibition of SIRT1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Affected by SIRT1 Inhibition

SIRT1 deacetylates a plethora of non-histone proteins, including key transcription factors and metabolic enzymes, thereby modulating their activity. Inhibition of SIRT1 leads to the hyperacetylation of these substrates, resulting in significant alterations in downstream signaling cascades. The most profoundly affected pathways include p53-mediated apoptosis, NF-κB-driven inflammation, and critical metabolic networks.

p53 Signaling and Apoptosis

SIRT1 is a well-established negative regulator of the tumor suppressor protein p53. By deacetylating p53 at lysine 382, SIRT1 represses its transcriptional activity and promotes cell survival.[1][2] Inhibition of SIRT1 leads to an accumulation of acetylated p53, which enhances its ability to induce cell cycle arrest and apoptosis.[3][4] This is a key mechanism by which SIRT1 inhibitors exert their anti-cancer effects.

Diagram of the p53 Pathway Affected by SIRT1 Inhibition

References

- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sirtuin-1: A Dual-Faced Regulator and Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin-1 (SIRT1), an NAD⁺-dependent class III histone deacetylase, has emerged as a critical regulator of a vast array of cellular processes, including stress responses, metabolism, DNA repair, and apoptosis. Its role in cancer is complex and often contradictory, acting as both a tumor promoter and a tumor suppressor depending on the cellular context and specific signaling pathways. This dual functionality makes SIRT1 a compelling, albeit challenging, therapeutic target. Upregulation of SIRT1 is frequently observed in various malignancies and often correlates with poor prognosis and resistance to therapy. Conversely, its ability to promote genomic stability and suppress certain oncogenic pathways highlights its tumor-suppressive functions. This technical guide provides a comprehensive overview of SIRT1's role in cancer, detailing its involvement in key signaling networks, summarizing quantitative data on its therapeutic targeting and prognostic significance, and outlining detailed protocols for its study in a research setting.

The Dichotomous Role of SIRT1 in Cancer

SIRT1's function in tumorigenesis is highly context-dependent, a concept critical for the development of targeted therapies. Its ability to deacetylate a multitude of histone and non-histone proteins places it at the nexus of numerous pathways that control cell fate.

-

As a Tumor Promoter: SIRT1 is often considered an oncogene due to its role in deacetylating and inactivating key tumor suppressor proteins. By inhibiting the function of proteins like p53, the FOXO family, and Ku70, SIRT1 can suppress apoptosis, promote cell survival, and facilitate DNA repair, thereby contributing to tumor growth and chemoresistance.[1] Elevated SIRT1 expression has been linked to worse outcomes in various cancers, including non-small cell lung cancer, breast cancer, and certain gastrointestinal cancers.[2][3]

-

As a Tumor Suppressor: In other contexts, SIRT1 exhibits tumor-suppressive properties. It can deacetylate and inhibit the activity of oncogenic factors such as β-catenin and the RelA/p65 subunit of NF-κB.[1] By suppressing these pathways, SIRT1 can inhibit proliferation and augment apoptosis.[1] Furthermore, SIRT1 is crucial for maintaining genomic stability; its deficiency can lead to impaired DNA repair and chromosomal abnormalities.[1]

This dual role underscores the necessity of understanding the specific molecular landscape of a given cancer before considering SIRT1-targeted therapies.

Key Signaling Pathways Modulated by SIRT1

SIRT1's influence on cancer biology is mediated through its interaction with several critical signaling pathways.

The SIRT1-p53 Axis

The tumor suppressor p53 is one of the most well-characterized non-histone targets of SIRT1. In response to cellular stress, p53 is acetylated, which enhances its stability and transcriptional activity, leading to cell cycle arrest, apoptosis, or senescence. SIRT1 directly deacetylates p53, primarily at lysine 382, thereby inhibiting its activity and allowing damaged cells to survive and proliferate.[1] This interaction is a cornerstone of SIRT1's oncogenic potential.

Caption: The SIRT1-p53 signaling axis in response to cellular stress.

SIRT1 in DNA Damage Response (DDR)

SIRT1 plays a pivotal role in maintaining genomic integrity by modulating DNA repair pathways. It enhances the function of both non-homologous end joining (NHEJ) and homologous recombination (HR) by deacetylating key repair proteins.[4] Targets include Ku70, NBS1, and FOXO3a, whose deacetylation promotes their recruitment to DNA damage sites and enhances repair activity.[4] While this function is protective in normal cells, in cancer cells it can contribute to resistance against DNA-damaging chemotherapies and radiation.[4]

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic and clinicopathological significance of SIRT1 expression in NSCLC: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinicopathological and prognostic role of SIRT1 in breast cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Inhibitors of Sirtuin-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin-1 (SIRT1), an NAD dependent deacetylase, is a critical regulator of a vast array of cellular processes, including metabolism, stress resistance, inflammation, and aging. Its role in deacetylating both histone and non-histone protein substrates places it at the nexus of numerous signaling pathways, making it a highly attractive therapeutic target. While much research has focused on the development of synthetic activators and inhibitors of SIRT1, a comprehensive understanding of its endogenous regulatory mechanisms is paramount for the development of targeted and effective therapeutics. This technical guide provides an in-depth overview of the key endogenous inhibitors of SIRT1 activity, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern their function.

Core Endogenous Inhibitors and Quantitative Data

The endogenous regulation of SIRT1 activity is multifaceted, involving both direct protein-protein interactions and post-transcriptional gene silencing by microRNAs. The following tables summarize the key endogenous inhibitors and their quantitative inhibitory effects on SIRT1.

Protein-Based Inhibitors

The most well-characterized endogenous protein inhibitor of SIRT1 is Deleted in Breast Cancer 1 (DBC1). DBC1 directly binds to the catalytic domain of SIRT1, thereby inhibiting its deacetylase activity.[1][2] This interaction is a critical regulatory node, influenced by cellular stress and metabolic status.[3][4]

| Endogenous Inhibitor | Interacting Domain on SIRT1 | Quantitative Inhibition Data | Method of Measurement | Reference |

| DBC1 (Deleted in Breast Cancer 1) | Catalytic Core Domain | Dose-dependent inhibition of p53 deacetylation | In vitro deacetylation assay | [5] |

| N-terminal region (residues 1-233) | Binding Affinity (Kd): ~1000 ± 300 µM (SIRT1 183-233) | Nuclear Magnetic Resonance (NMR) | [6] |

Note: While a precise IC50 value for DBC1's inhibition of SIRT1 is not consistently reported in the literature, its potent, dose-dependent inhibitory effect has been qualitatively and semi-quantitatively demonstrated.

microRNA-Based Inhibitors

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified as endogenous inhibitors of SIRT1.

| microRNA | Upstream Regulators (Examples) | Quantitative Effect on SIRT1 Expression | Cell/Tissue Context (Examples) | Reference |

| miR-34a | p53, Etoposide treatment | ~20% increase in SIRT1 protein upon miR-34a knockdown | Colon cancer cells (HCT116) | [7] |

| Significant decrease in SIRT1 mRNA and protein with miR-34a mimic | Non-small cell lung cancer cells | [8] | ||

| miR-217 | Oxidative Stress | Significant decrease in SIRT1 mRNA and protein with miR-217 mimic | Osteoarthritis chondrocytes | [9][10] |

| miR-181a | High-fat diet | Attenuated hepatic SIRT1 expression | Liver | [11] |

| miR-138 | Cellular Senescence | Downregulation of SIRT1 | Keratinocytes | [11] |

| miR-199a | Hypoxia | Limits SIRT1 expression | Cardiomyocytes | [11] |

| miR-9 | Lipopolysaccharide (LPS) | Downregulation of SIRT1 | Macrophages | [11] |

| miR-195 | Palmitate | Inhibits SIRT1 | Cardiomyocytes | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of endogenous SIRT1 inhibitors.

Co-Immunoprecipitation of Endogenous DBC1 and SIRT1

This protocol is designed to demonstrate the in vivo interaction between DBC1 and SIRT1 in cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., U2OS, 293T)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-SIRT1 antibody (for immunoprecipitation)

-

Anti-DBC1 antibody (for western blotting)

-

Control IgG antibody

-

Protein A/G agarose beads

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with either anti-SIRT1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-DBC1 antibody to detect the co-immunoprecipitated DBC1.

-

As a positive control, probe a separate lane with the input cell lysate to confirm the presence of DBC1.

In Vitro SIRT1 Deacetylase Activity Assay with Purified DBC1

This fluorometric assay measures the ability of DBC1 to inhibit the deacetylase activity of SIRT1 in a controlled in vitro setting.[5]

Materials:

-

Recombinant purified SIRT1 enzyme

-

Recombinant purified DBC1 protein

-

Fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (specific to the assay kit)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

In the wells of the 96-well plate, add a constant amount of purified SIRT1 enzyme.

-

Add increasing concentrations of purified DBC1 protein to the respective wells. Include a control well with no DBC1.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the developer solution according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT1 inhibition for each concentration of DBC1 relative to the control well.

Quantification of SIRT1 mRNA Levels by RT-qPCR following miRNA Transfection

This protocol quantifies the change in SIRT1 mRNA expression in response to the overexpression or inhibition of a specific miRNA.

Materials:

-

Cultured mammalian cells

-

miRNA mimic or inhibitor and a negative control oligonucleotide

-

Transfection reagent

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for SIRT1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Transfect the cells with the miRNA mimic, inhibitor, or negative control using a suitable transfection reagent.

-

Incubate the cells for 24-48 hours post-transfection.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up the qPCR reactions with the qPCR master mix, cDNA, and primers for SIRT1 and the housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in SIRT1 mRNA expression in the miRNA-treated samples compared to the negative control.

Signaling Pathways and Visualizations

The endogenous inhibition of SIRT1 is tightly regulated by complex signaling networks that respond to various cellular cues. The following diagrams, generated using the DOT language, illustrate these pathways.

DBC1-Mediated Inhibition of SIRT1 in Response to DNA Damage

In response to genotoxic stress, kinases such as ATM and ATR are activated and phosphorylate DBC1.[3] This phosphorylation event enhances the binding of DBC1 to SIRT1, leading to the inhibition of SIRT1's deacetylase activity.[3] Consequently, SIRT1 substrates, such as p53, remain acetylated and active, promoting cell cycle arrest or apoptosis.[3][12]

Metabolic Regulation of the DBC1-SIRT1 Interaction

The interaction between DBC1 and SIRT1 is also influenced by the metabolic state of the cell. For instance, activation of AMP-activated protein kinase (AMPK), a key energy sensor, can lead to the dissociation of the DBC1-SIRT1 complex, thereby activating SIRT1.[4] This provides a mechanism to link cellular energy status to SIRT1-mediated metabolic regulation.

miR-34a-Mediated Inhibition of SIRT1

miR-34a is a well-established endogenous inhibitor of SIRT1. Its expression is induced by the tumor suppressor p53.[7][8] By binding to the 3' UTR of SIRT1 mRNA, miR-34a leads to decreased SIRT1 protein levels. This creates a positive feedback loop where active p53 induces miR-34a, which in turn inhibits SIRT1, further promoting p53 acetylation and activity.[7][13]

Conclusion

The endogenous inhibition of SIRT1 is a tightly controlled process involving a network of protein-protein interactions and post-transcriptional regulation by microRNAs. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics that target the SIRT1 pathway. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to unravel the complexities of SIRT1 regulation and harness its therapeutic potential. Further investigation into the quantitative aspects of these inhibitory interactions and the signaling pathways that govern them will undoubtedly pave the way for innovative treatments for a wide range of age-related and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. DBC1 phosphorylation by ATM/ATR inhibits SIRT1 deacetylase in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Deleted in Breast Cancer 1 (DBC1) Protein in SIRT1 Deacetylase Activation Induced by Protein Kinase A and AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negative regulation of the deacetylase SIRT1 by DBC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory protein–protein interactions of the SIRT1 deacetylase are choreographed by post‐translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miR-34a repression of SIRT1 regulates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miR-34a repression of SIRT1 regulates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MiR-217 Regulates SIRT1 Expression and Promotes Inflammatory and Apoptotic Responses in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MicroRNA-217 inhibits the proliferation and invasion, and promotes apoptosis of non-small cell lung cancer cells by targeting sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of SIRT1 by MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | MicroRNA Regulation of SIRT1 [frontiersin.org]

The Guardian of the Genome: An In-depth Technical Guide to Sirtuin-1's Role in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sirtuin-1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a critical regulator of genomic stability. Its role extends beyond metabolism and aging to the intricate network of DNA damage response (DDR) and repair. By deacetylating key proteins—both histones and non-histone factors—SIRT1 modulates the efficiency and choice of DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). This technical guide provides a comprehensive overview of SIRT1's involvement in these core repair mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

SIRT1 in Base Excision Repair (BER)

The Base Excision Repair pathway is responsible for correcting single-base DNA lesions, such as those arising from oxidation or alkylation. SIRT1 plays a vital role in enhancing BER efficiency by targeting and deacetylating key enzymes in this pathway.

One of the primary targets of SIRT1 in the BER pathway is the Apurinic/apyrimidinic endonuclease-1 (APE1).[1][2] SIRT1 physically associates with APE1 and this interaction is enhanced by genotoxic stress.[1] The deacetylation of APE1 by SIRT1 occurs at lysine residues 6 and 7.[2] This post-translational modification is crucial as it promotes the binding of APE1 to the scaffold protein X-ray cross-complementing-1 (XRCC1).[3] The APE1-XRCC1 interaction is known to stimulate APE1's endonuclease activity, thereby accelerating the repair process.[3] Consequently, activation of SIRT1 by compounds like resveratrol enhances APE activity within XRCC1-associated protein complexes.[3] Conversely, inhibition of SIRT1 leads to increased cellular levels of abasic DNA sites and sensitizes cells to genotoxic agents.[1]

SIRT1 also deacetylates and enhances the activity of Thymine DNA Glycosylase (TDG), another critical BER enzyme responsible for removing mismatched thymine bases from T/G mispairs.[4]

Quantitative Data: SIRT1 in BER

| Target Protein | SIRT1 Effect | Quantitative Finding | Cell Type | Reference |

| APE1 | Deacetylation | Treatment with SIRT1 inhibitor nicotinamide (NAM) increases APE1 acetylation by ~2-fold. | HEK 293 | [2] |

| APE1 | Interaction | Resveratrol (SIRT1 activator) promotes APE1-XRCC1 interaction. | HeLa | [3] |

| APE activity | Enhancement | Resveratrol increases APE activity in XRCC1 immunoprecipitates; NAM (SIRT1 inhibitor) reduces it. | HeLa | [3] |

| Cell Survival | Promotion | SIRT1 knockdown sensitizes cells to MMS-induced death; APE1 overexpression rescues this phenotype. | HeLa | [1] |

Signaling Pathway: SIRT1 in Base Excision Repair

SIRT1 in Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a versatile pathway that removes a wide range of bulky, helix-distorting DNA lesions, such as those caused by UV radiation. SIRT1 contributes to NER primarily by regulating the expression and function of key recognition factors.

A critical role for SIRT1 in global genome NER (GG-NER) is its ability to enhance the transcription of the Xeroderma Pigmentosum Complementation Group C (XPC) gene.[4][5] XPC is essential for recognizing the DNA lesion and initiating the repair cascade.[4] SIRT1's deacetylase activity is required for this transcriptional upregulation.[4] The mechanism involves SIRT1 reducing the nuclear localization of an E2F4-p130 transcriptional repressor complex in an AKT-dependent manner.[4] Inhibition of SIRT1 impairs GG-NER, a phenotype that can be rescued by overexpressing XPC.[4]

Furthermore, SIRT1 directly interacts with and deacetylates other NER factors, including Xeroderma Pigmentosum Complementation Group A (XPA), which is a core component of the NER machinery.[6] This deacetylation is part of a complex regulatory network that fine-tunes the NER response.[6]

Quantitative Data: SIRT1 in NER

| Target/Process | SIRT1 Effect | Quantitative Finding | Cell Type | Reference |

| XPC Transcription | Upregulation | Wild-type SIRT1 transfection increases XPC protein levels in SIRT1-knockout cells; catalytically inactive mutant does not. | MEFs | [4] |

| Gene Expression | Rescue | SIRT1 inhibitor EX-527 re-established transcription of ~35% of genes down-regulated by UV in XP-D/CS cells. | XP-D/CS Fibroblasts | [7] |

| DNA Repair | Impairment | Inhibition of SIRT1 impairs the repair of UV-induced CPD and 6-4PP lesions. | Keratinocytes | [4] |

Signaling Pathway: SIRT1 in Nucleotide Excision Repair

References

- 1. SIRT1 regulates the function of the Nijmegen breakage syndrome protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 deacetylates APE1 and regulates cellular base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Regulation of global genome nucleotide excision repair by SIRT1 through xeroderma pigmentosum C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of global genome nucleotide excision repair by SIRT1 through xeroderma pigmentosum C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to Natural Compounds as Sirtuin-1 Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Sirtuin-1 (SIRT1) as a Therapeutic Target

Sirtuin-1 (SIRT1) is the most extensively studied mammalian member of the sirtuin family, a class of NAD⁺-dependent protein deacetylases (Class III HDACs).[1][2] Localized primarily in the nucleus, SIRT1 plays a critical role in a multitude of cellular processes by deacetylating both histone and non-histone protein substrates.[3][4] Its key targets include transcription factors such as p53, NF-κB, and FOXO, through which it modulates gene expression, cell survival, apoptosis, inflammation, metabolism, and stress responses.[3][4][5]

The dysregulation of SIRT1 activity is implicated in the pathophysiology of numerous age-related diseases, including cancer, metabolic disorders, and neurodegeneration.[6] Consequently, SIRT1 has emerged as a significant therapeutic target. While activation of SIRT1 is pursued for certain metabolic and age-related conditions, its inhibition is a promising strategy for others, particularly in oncology and for treating specific viral or parasitic infections.[1][7] Natural compounds, with their vast structural diversity, represent a rich source for the discovery of novel SIRT1 modulators.[8][9] This guide provides a technical overview of natural compounds identified as SIRT1 inhibitors, their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their characterization.

Natural Compounds with SIRT1 Inhibitory Activity

A variety of natural products from different chemical classes have been reported to inhibit SIRT1 activity. These compounds often act by competing with the acetylated substrate or the NAD⁺ cofactor.

Hydroxynaphthaldehydes and Derivatives

This class includes some of the earliest discovered and most well-characterized sirtuin inhibitors.

-

Sirtinol: A β-naphthol derivative that acts as a competitive inhibitor with respect to the acetylated substrate.[10]

-

Cambinol: A stable compound that shares the β-naphthol pharmacophore of sirtinol. It inhibits both SIRT1 and SIRT2 and has been shown to induce apoptosis in cancer cells by promoting the hyperacetylation of targets like p53 and BCL6.[11][12]

Flavonoids, Chalcones, and other Polyphenols

Polyphenols are a large and diverse class of natural products known for a wide range of biological activities. Their interaction with SIRT1 can be complex, with some acting as activators under certain conditions and inhibitors under others.[13][14]

-

Silybin: A natural flavonolignan that exhibits antitumor activity by downregulating SIRT1 expression and increasing p53 acetylation.[15]

-

Chalcones: These precursors of flavonoids have been identified as potential sirtuin inhibitors. For instance, a rhuschalcone I analogue demonstrated inhibitory activity against SIRT1 in vitro.[8][16]

-

Quercetin Metabolites: While quercetin itself can show activating properties in certain in vitro assays, its major metabolite, quercetin-3-O-glucuronide, has been found to slightly inhibit recombinant SIRT1 activity, which may explain the lack of stimulation in cellular models.[13][17]

Other Compounds

-

Suramin: A polyanionic naphthylurea originally used as an anti-parasitic drug, suramin is a potent inhibitor of SIRT1 and also shows activity against SIRT2 and SIRT5.[11]

Quantitative Data on Natural SIRT1 Inhibitors

The following table summarizes the quantitative inhibitory activity of selected natural compounds and their derivatives against SIRT1. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

| Compound Class | Compound Name | SIRT1 IC₅₀ | Selectivity & Notes |

| Hydroxynaphthaldehyde | Cambinol | 56 µM[11][12] | Also inhibits SIRT2 (IC₅₀ = 59 µM). Competitive inhibitor towards the peptide substrate.[12] |

| Polyanionic Naphthylurea | Suramin | 0.297 µM[11] | Potent but non-selective. Also inhibits SIRT2 (IC₅₀ = 1.15 µM) and SIRT5 (IC₅₀ = 22 µM).[11] |

| Bichalcone | Rhuschalcone I analogue | 40.8 µM[16] | Exhibited the best activity against SIRT1 from a series of tested bichalcones.[16] |

| Flavonolignan | Silybin | Not reported | Downregulates SIRT1 expression and enhances p53 acetylation.[15] |

Key Signaling Pathways Modulated by SIRT1 Inhibition

Inhibition of SIRT1 can significantly impact downstream signaling pathways, making it a viable strategy for therapeutic intervention, particularly in cancer.

The SIRT1-p53 Pathway

SIRT1 negatively regulates the tumor suppressor protein p53 by deacetylating it at lysine 382, which attenuates its transcriptional activity and promotes its degradation. By inhibiting SIRT1, natural compounds can increase the level of acetylated, active p53. This enhances p53-mediated cell cycle arrest and apoptosis, which is a key mechanism for the antitumor activity of SIRT1 inhibitors.[15]

Caption: SIRT1 Inhibition Promotes p53-Mediated Apoptosis

The SIRT1-NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. SIRT1 can deacetylate the RelA/p65 subunit of NF-κB at lysine 310, thereby suppressing its transcriptional activity and reducing the expression of pro-inflammatory genes.[4][18] While often beneficial, this anti-inflammatory action can be undesirable in certain cancer contexts where a pro-inflammatory state can enhance anti-tumor immunity. Inhibition of SIRT1 can therefore sustain NF-κB activation.

Caption: SIRT1 Inhibition Sustains NF-κB Activity

Experimental Protocols for Screening SIRT1 Inhibitors

The identification and characterization of SIRT1 inhibitors rely on robust in vitro enzymatic assays. The most common methods are fluorescence-based assays that measure the deacetylation of a synthetic peptide substrate.

Principle of Fluorometric SIRT1 Activity Assay

Commercially available SIRT1 activity assay kits typically employ a two-step enzymatic reaction.[19][20][21]

-

Deacetylation Reaction: Recombinant human SIRT1 enzyme is incubated with an acetylated peptide substrate linked to a fluorophore and a quencher. In the presence of the cofactor NAD⁺, SIRT1 removes the acetyl group from the lysine residue of the substrate. Test compounds (potential inhibitors or activators) are included in this reaction.

-

Developer Reaction: A developer solution, containing a protease that specifically recognizes and cleaves the deacetylated peptide, is added. This cleavage separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.

The intensity of the fluorescent signal is directly proportional to the SIRT1 activity. An effective inhibitor will reduce the rate of deacetylation, leading to a lower fluorescent signal compared to an uninhibited control.

Generalized Experimental Methodology

-

Reagent Preparation:

-

Prepare Assay Buffer.

-

Dilute the SIRT1 enzyme, NAD⁺ solution, and fluorometric substrate to their working concentrations in the Assay Buffer.

-

Prepare serial dilutions of the test compound (e.g., natural product extract or purified compound) and control inhibitors (e.g., Nicotinamide, Sirtinol).

-

-

Assay Plate Setup (96-well or 384-well plate):

-

Test Wells: Add SIRT1 enzyme, NAD⁺, and the test compound at various concentrations.

-

Positive Control (No Inhibition): Add SIRT1 enzyme, NAD⁺, and vehicle (e.g., DMSO).

-

Negative Control (Full Inhibition): Add SIRT1 enzyme, NAD⁺, and a known SIRT1 inhibitor.

-

Blank (No Enzyme): Add NAD⁺ and substrate, but no SIRT1 enzyme, to measure background fluorescence.

-

-

Deacetylation Reaction:

-

Initiate the reaction by adding the fluorometric substrate to all wells.

-

Mix gently and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development and Measurement:

-

Stop the deacetylation reaction by adding the Developer solution to all wells.

-

Incubate at 37°C for an additional 10-15 minutes to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 340/460 nm, depending on the specific kit).[19][21]

-

-

Data Analysis:

-

Subtract the background fluorescence (Blank wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: General Workflow for a Fluorometric SIRT1 Inhibition Assay

Conclusion and Future Perspectives

The search for modulators of sirtuin activity is a vibrant area of drug discovery. Natural products offer a compelling starting point for the development of novel, potent, and selective SIRT1 inhibitors. Compounds like cambinol and suramin demonstrate that natural scaffolds can potently inhibit SIRT1, though achieving isoform selectivity remains a significant challenge. The antitumor effects of the flavonolignan silybin highlight the therapeutic potential of inhibiting SIRT1 signaling pathways, such as the p53 pathway.

Future research should focus on:

-

High-throughput screening of diverse natural product libraries to identify novel inhibitory scaffolds.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

-

Elucidation of complex mechanisms, as many natural products modulate multiple targets, which could lead to synergistic therapeutic effects or off-target toxicities.

-

In vivo studies to validate the efficacy of promising natural SIRT1 inhibitors in relevant disease models.

By leveraging the chemical diversity of nature and applying rigorous biochemical and cellular characterization, researchers can unlock the potential of natural compounds to yield next-generation therapeutics targeting SIRT1.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Flavonoids as Sirtuin Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products as Modulators of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of SIRT1 signaling sensitizes the antitumor activity of silybin against human lung adenocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Regulation of SIRT1 in cellular functions: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Resveratrol and other Polyphenols on Sirt1: Relevance to Brain Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mybiosource.com [mybiosource.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for Sirtuin-1 (SIRT1) Inhibitor In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin-1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Its involvement in various diseases, such as cancer, neurodegenerative disorders, and metabolic diseases, has made it a prominent target for drug discovery. These application notes provide a detailed protocol for an in vitro fluorometric assay to identify and characterize SIRT1 inhibitors.

Principle of the Assay

The fluorometric assay for SIRT1 activity is based on the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue. The substrate is flanked by a fluorophore and a quencher molecule. In its acetylated state, the peptide remains intact, and the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon deacetylation by SIRT1, a developing solution containing a protease cleaves the peptide, leading to the separation of the fluorophore from the quencher. This separation results in a significant increase in fluorescence intensity, which is directly proportional to the SIRT1 enzymatic activity. The presence of a SIRT1 inhibitor will prevent this deacetylation, resulting in a lower fluorescence signal.

Data Presentation

Quantitative data from SIRT1 inhibitor screening and characterization should be organized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an inhibitor.

Table 1: Inhibitory Activity of Test Compounds against SIRT1

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Compound A | 0.1 | 15.2 | 5.8 |

| 1 | 48.9 | ||

| 10 | 85.1 | ||

| 50 | 98.6 | ||

| Compound B | 0.1 | 5.3 | 25.4 |

| 1 | 20.1 | ||

| 10 | 65.7 | ||

| 50 | 92.3 | ||

| Nicotinamide (Control) | 50 | 95.8 | ~30-50 |

Table 2: Selectivity Profile of a Novel SIRT1 Inhibitor

| Sirtuin Isoform | IC50 (µM) |

| SIRT1 | 2.5 |

| SIRT2 | >100 |

| SIRT3 | 75.8 |

Experimental Protocols

Materials and Reagents

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developing Solution (containing a protease, e.g., Trypsin)

-

Stop Solution (e.g., a strong acid like 1 M HCl or a specific inhibitor like Nicotinamide at high concentration)

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Nicotinamide)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation and emission wavelengths of approximately 350-360 nm and 450-460 nm, respectively.

Experimental Workflow

SIRT1 Inhibitor In Vitro Assay Workflow

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare SIRT1 Assay Buffer and store on ice.

-

Thaw all reagents (SIRT1 enzyme, substrate, NAD⁺, developing solution, stop solution) on ice.

-

Prepare a working solution of SIRT1 enzyme in assay buffer to the desired concentration. Keep on ice.

-

Prepare a working solution of NAD⁺ in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically should not exceed 1%.

-

-

Assay Plate Setup (in a 96-well black plate):

-

Background Wells: Add assay buffer and all reaction components except the SIRT1 enzyme. This will be used to subtract the background fluorescence.

-

Positive Control (100% Activity) Wells: Add assay buffer, SIRT1 enzyme, NAD⁺, and the vehicle (e.g., DMSO) used to dissolve the test compounds.

-

Negative Control Wells: Add assay buffer, SIRT1 enzyme, NAD⁺, and a known SIRT1 inhibitor (e.g., Nicotinamide) at a concentration known to cause maximum inhibition.

-

Test Compound Wells: Add assay buffer, SIRT1 enzyme, NAD⁺, and the serially diluted test compounds.

-

It is recommended to perform all assays in duplicate or triplicate.

-

-

Reaction Incubation:

-

Add 20 µL of the NAD⁺ solution to each well.

-

Add 10 µL of the diluted test compounds, positive control inhibitor, or vehicle to the appropriate wells.

-

To initiate the reaction, add 10 µL of the diluted SIRT1 enzyme to all wells except the background wells.

-

The final reaction volume should be consistent across all wells (e.g., 50 µL).

-

Mix the plate gently on a shaker for 30 seconds.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Signal Development and Detection:

-

After the incubation period, add 10 µL of the Developing Solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

(Optional) If a kinetic assay is not being performed, the reaction can be stopped by adding 10 µL of Stop Solution.

-

Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100

-

Plot the % inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

SIRT1 Signaling Pathway

SIRT1 is a central node in a complex signaling network that responds to cellular stress and nutrient availability. It deacetylates a multitude of proteins, thereby modulating their activity and influencing downstream cellular processes.

Simplified SIRT1 Signaling Pathway

This diagram illustrates that factors such as caloric restriction and resveratrol can increase SIRT1 activity, in part by modulating NAD⁺ levels. SIRT1 then deacetylates a variety of downstream targets. For instance, deacetylation of p53 and NF-κB generally leads to their inhibition, thereby reducing apoptosis and inflammation. Conversely, deacetylation of PGC-1α and FOXO proteins enhances their activity, promoting mitochondrial biogenesis and gluconeogenesis. SIRT1 also plays a critical role in maintaining genomic stability through the deacetylation of histones and DNA repair proteins. The product of the deacetylation reaction, nicotinamide (NAM), acts as a feedback inhibitor of SIRT1.

Unveiling the Potential of Sirtuin-1 Inhibitor 1: A Guide for Cell Culture Applications

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Sirtuin-1 (SIRT1) Inhibitor 1, also known as Compound 8, in cell culture experiments. This potent and selective inhibitor of the NAD-dependent deacetylase SIRT1 offers a valuable tool to investigate the myriad of cellular processes regulated by this key enzyme, including cellular senescence, apoptosis, and inflammatory responses.

Product Information

| Identifier | Value |

| Compound Name | Sirtuin-1 inhibitor 1 |

| Synonym | Compound 8 |

| CAS Number | 945114-10-3 |

| Molecular Formula | C₂₀H₁₇N₃O₂ |

| Molecular Weight | 331.37 g/mol |

Mechanism of Action and Cellular Pathways

SIRT1 is a class III histone deacetylase that plays a crucial role in regulating cellular stress responses, metabolism, and aging. It exerts its effects by deacetylating a wide range of histone and non-histone protein substrates. This compound acts by binding to the active site of the SIRT1 enzyme, thereby preventing it from removing acetyl groups from its target proteins.

The inhibition of SIRT1 by this compound can influence several key signaling pathways:

-

p53 Pathway: SIRT1 is known to deacetylate and inactivate the tumor suppressor protein p53. Inhibition of SIRT1 leads to the hyperacetylation of p53, which can enhance its transcriptional activity and promote cell cycle arrest and apoptosis in response to DNA damage.[1][2]

-

NF-κB Pathway: SIRT1 can deacetylate the RelA/p65 subunit of NF-κB, a key regulator of inflammation. By inhibiting SIRT1, the acetylation of p65 is increased, which can modulate the expression of NF-κB target genes involved in the inflammatory response.[3][4]

-

Cellular Senescence: SIRT1 is implicated in the regulation of cellular senescence, a state of irreversible cell cycle arrest. Inhibition of SIRT1 has been shown to induce a senescence-like phenotype in various cell types.[5][6]

Below is a diagram illustrating the signaling pathway affected by the inhibition of SIRT1.

Quantitative Data

While extensive quantitative data for this compound is still emerging, the following table summarizes key parameters for other well-characterized SIRT1 inhibitors to provide a comparative context. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

| Inhibitor | Target(s) | IC₅₀ | Cell Line(s) |

| Selisistat (EX-527) | SIRT1 | 38 nM (cell-free) | >200-fold selectivity over SIRT2/3 |

| Sirtinol | SIRT1, SIRT2 | 131 µM (SIRT1), 38 µM (SIRT2) | Cell-free assays |

| Nicotinamide | SIRT1, SIRT2 | 50-180 µM (SIRT1), 2 µM (SIRT2) | Various |

| Suramin sodium salt | SIRT1, SIRT2, SIRT5 | 297 nM (SIRT1), 1.15 µM (SIRT2), 22 µM (SIRT5) | Cell-free assays |

Experimental Protocols

Reagent Preparation

Stock Solution Preparation:

-

Solubility: this compound is soluble in DMSO.[7] For a 10 mM stock solution, dissolve 3.31 mg of the inhibitor in 1 mL of high-quality, anhydrous DMSO.

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7][8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. Before use, allow the vial to equilibrate to room temperature for at least one hour.[8]

Working Solution Preparation:

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. A typical starting range for SIRT1 inhibitors is between 1 µM and 50 µM.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for p53 Acetylation

This protocol describes the detection of acetylated p53, a key downstream target of SIRT1.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control. For DNA damage-induced p53 acetylation, co-treat with a DNA damaging agent like etoposide.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for senescent cells.[9][10]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration to induce senescence (this may take several days).

-

Wash cells twice with PBS.

-